molecular formula C13H15ClN2O B14056920 (4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride CAS No. 149853-76-9

(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride

Cat. No.: B14056920
CAS No.: 149853-76-9
M. Wt: 250.72 g/mol
InChI Key: JKOWBWSGMMKFJG-UHFFFAOYSA-N
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Description

Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C13H14ClN. It is a derivative of hydrazine, where the hydrazine moiety is attached to a biphenyl structure substituted with a methoxy group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride typically involves the reaction of 4-methoxyaniline with hydrochloric acid and sodium nitrite to form a diazonium salt. This intermediate is then reduced using tin(II) chloride in the presence of hydrochloric acid to yield the desired hydrazine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pH to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include azo compounds, amines, and substituted biphenyl derivatives.

Scientific Research Applications

Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylhydrazine hydrochloride
  • Phenylhydrazine hydrochloride
  • 4-Hydrazinobiphenyl hydrochloride

Uniqueness

Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other hydrazine derivatives .

Properties

CAS No.

149853-76-9

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

(2-methoxy-5-phenylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C13H14N2O.ClH/c1-16-13-8-7-11(9-12(13)15-14)10-5-3-2-4-6-10;/h2-9,15H,14H2,1H3;1H

InChI Key

JKOWBWSGMMKFJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NN.Cl

Origin of Product

United States

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